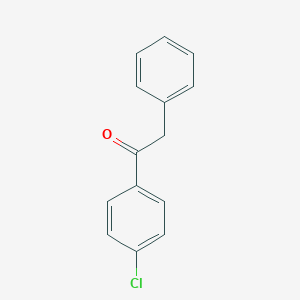

Benzyl 4-chlorophenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVALSKCLLBZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283680 | |

| Record name | Benzyl 4-chlorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-71-0 | |

| Record name | 1-(4-Chlorophenyl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 99455 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1889-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1889-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-chlorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-chlorophenyl ketone (CAS: 1889-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-chlorophenyl ketone (CAS: 1889-71-0), a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and outlines robust analytical methods for its characterization. Furthermore, it explores the compound's emerging applications in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticonvulsant drugs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction

Benzyl 4-chlorophenyl ketone, also known as 4-Chlorodeoxybenzoin, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a benzyl group and a 4-chlorophenyl moiety linked by a carbonyl group, provides multiple reactive sites for further chemical transformations. This makes it a valuable precursor for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds and other pharmacologically active agents.[4] The presence of the chlorine atom on the phenyl ring also offers a handle for various cross-coupling reactions, further expanding its synthetic utility. This guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications in the cutting edge of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Benzyl 4-chlorophenyl ketone is essential for its effective handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1889-71-0 | [4] |

| Molecular Formula | C₁₄H₁₁ClO | [4] |

| Molecular Weight | 230.69 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 104-108 °C | [2][3] |

| Boiling Point | 365.4 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

| Synonyms | 4-Chlorodeoxybenzoin, 4'-Chloro-2-phenylacetophenone, 1-(4-Chlorophenyl)-2-phenylethanone | [2][3][5] |

Synthesis: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of Benzyl 4-chlorophenyl ketone is the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from phenylacetyl chloride to form a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the electrophilic acylium ion. The chloro group is an ortho-, para-director, leading to the formation of a sigma complex (arenium ion) intermediate. Due to steric hindrance at the ortho position, the para-substituted product is predominantly formed.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, Benzyl 4-chlorophenyl ketone. The AlCl₃ catalyst is regenerated in the process.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of Benzyl 4-chlorophenyl ketone.[6]

Materials:

-

Phenylacetyl chloride (1.0 mole, 155 g)

-

Chlorobenzene (4.9 moles, 500 mL)

-

Anhydrous aluminum chloride (1.08 moles, 145 g)

-

Ice

-

Concentrated hydrochloric acid

-

Ethyl ether

-

Dilute aqueous sodium hydroxide

-

Hexane

-

2 L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

Reaction Setup: To the four-necked flask, add phenylacetyl chloride and chlorobenzene.

-

Catalyst Addition: Portion-wise, add anhydrous aluminum chloride over 10 minutes. The mixture will warm to approximately 55°C, and HCl gas will evolve.

-

Reaction: Stir the mixture at about 50°C for an additional 30 minutes after the initial exotherm subsides.

-

Quenching: Pour the reaction mixture onto a mixture of approximately 500 g of ice and 110 mL of concentrated aqueous HCl.

-

Workup:

-

Separate the lower organic layer.

-

Wash the aqueous layer with ethyl ether.

-

Combine the organic layers and wash sequentially with water, dilute aqueous NaOH, and water.

-

Concentrate the combined organic layers in vacuo.

-

-

Purification: Recrystallize the resulting crude solid from approximately 2200 mL of hexane to yield the purified Benzyl 4-chlorophenyl ketone.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized Benzyl 4-chlorophenyl ketone. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons.

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 4-chlorophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons of the benzyl group's phenyl ring will also resonate in this region.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 4.2-4.5 ppm, corresponding to the two protons of the methylene group situated between the two aromatic rings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the presence of key functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.[3][7]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.[7]

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 230, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 232 with an intensity of approximately one-third of the M⁺ peak.[2][5]

-

Major Fragments: Common fragmentation pathways for aromatic ketones involve cleavage alpha to the carbonyl group.[2] Expected fragments include the benzoyl cation ([C₆H₅CO]⁺, m/z = 105) and the 4-chlorobenzoyl cation ([ClC₆H₄CO]⁺, m/z = 139). The benzyl cation ([C₆H₅CH₂]⁺, m/z = 91) is also a likely fragment.

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodeoxybenzoin

Disclaimer: Detailed experimental data specifically for 4-Chlorodeoxybenzoin is not extensively available in public chemical databases. This guide has been constructed by synthesizing information on the parent compound, deoxybenzoin, and related chlorinated aromatic ketones. The structural, spectroscopic, and reactivity data presented are based on established principles of organic chemistry and should be considered predictive. All proposed protocols require experimental validation.

Executive Summary

4-Chlorodeoxybenzoin is a halogenated derivative of deoxybenzoin, a foundational structure in organic synthesis. Its chemical architecture, featuring a reactive carbonyl group, an enolizable methylene bridge, and two distinct aromatic rings, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its predicted chemical and physical properties, a detailed analysis of its expected spectroscopic signature, plausible synthetic routes, and key reactivity patterns. The guide is intended for researchers in synthetic chemistry and drug development, offering a predictive framework to facilitate laboratory work and experimental design involving this compound.

Molecular Identity and Structure

4-Chlorodeoxybenzoin, systematically named 1-(4-chlorophenyl)-2-phenylethan-1-one, belongs to the deoxybenzoin class of ketones. The structure consists of a phenylacetyl group bonded to a 4-chlorophenyl moiety. The presence of the electron-withdrawing chlorine atom on one of the phenyl rings significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics compared to its parent compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source/Note |

| IUPAC Name | 1-(4-chlorophenyl)-2-phenylethan-1-one | --- |

| CAS Number | 16733-60-3 | (Verified for this specific isomer) |

| Molecular Formula | C₁₄H₁₁ClO | Calculated |

| Molecular Weight | 230.69 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl | --- |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions.[1] These properties are dictated by intermolecular forces, which for 4-Chlorodeoxybenzoin, are primarily van der Waals forces and dipole-dipole interactions arising from the polar carbonyl and C-Cl bonds.

Rationale for Predicted Properties:

-

Melting Point: The introduction of a chlorine atom increases the molecular weight and polarity, generally leading to a higher melting point than the parent deoxybenzoin (m.p. 53-56 °C) due to stronger intermolecular forces and potentially more efficient crystal lattice packing.

-

Boiling Point: A higher molecular weight and increased polarity are expected to raise the boiling point significantly compared to similar, non-halogenated molecules.[2]

-

Solubility: The molecule is predicted to be poorly soluble in water but should exhibit good solubility in common organic solvents like acetone, ethanol, diethyl ether, and chlorinated solvents.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale/Context |

| Physical State | White to off-white solid | Typical for aromatic ketones of this molecular weight.[3] |

| Melting Point | > 60 °C (Estimate) | Expected to be higher than deoxybenzoin. |

| Boiling Point | > 300 °C (Estimate) | Significantly higher than related smaller molecules like 4-chlorobenzaldehyde (213-214 °C).[4] |

| Solubility in Water | Insoluble | Based on the large hydrophobic aromatic structure. |

| Solubility (Organic) | Soluble in ethers, ketones, chlorinated solvents | General property of non-polar to moderately polar organic compounds.[3] |

| logP (Octanol/Water) | ~3.5-4.5 (Estimate) | The chloro- and phenyl- groups contribute to high lipophilicity. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[5][6] The predicted spectra for 4-Chlorodeoxybenzoin have several key features that enable its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The two aromatic regions will be distinct. The unsubstituted phenyl ring should appear as a multiplet integrating to 5 protons. The 4-chlorophenyl ring, due to its symmetry, should present as two doublets, each integrating to 2 protons, a classic AA'BB' system. The most diagnostic signal is the singlet for the two methylene (CH₂) protons, which would appear downfield due to their proximity to both the phenyl ring and the deshielding carbonyl group.

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 195-200 ppm. Multiple signals will be present in the aromatic region (120-140 ppm), including the carbon bearing the chlorine atom (ipso-carbon), which will be shifted. A key signal for the methylene carbon (CH₂) is expected around 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[7]

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1680-1700 cm⁻¹. The conjugation with the 4-chlorophenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several bands of medium intensity are expected between 1450 and 1600 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, can indicate the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[8]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 230. A characteristic isotopic pattern for one chlorine atom will be observed, with a peak at M+2 (m/z = 232) that is approximately one-third the intensity of the M⁺ peak.

-

Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl group, leading to the formation of the 4-chlorobenzoyl cation (m/z = 139/141) and the benzyl radical, or the benzyl cation (m/z = 91). The 4-chlorobenzoyl fragment is often the base peak in such structures.

Caption: Spectroscopic workflow for structural validation.

Synthesis and Reactivity

Plausible Synthetic Route: Friedel-Crafts Acylation

A standard and reliable method for preparing deoxybenzoins is the Friedel-Crafts acylation. For 4-Chlorodeoxybenzoin, this involves the reaction of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and an excess of chlorobenzene, which serves as both reactant and solvent. Cool the mixture to 0-5 °C in an ice bath.

-

Acyl Chloride Addition:

-

Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Dissolve phenylacetyl chloride (1.0 equivalent) in a minimal amount of chlorobenzene and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching:

-

Rationale: This step hydrolyzes the aluminum chloride complex and neutralizes the reaction.

-

Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This should be done in a fume hood with vigorous stirring.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield pure 4-Chlorodeoxybenzoin.

Core Reactivity

The reactivity of 4-Chlorodeoxybenzoin is dictated by its three main components: the ketone carbonyl, the α-methylene group, and the two aromatic rings.

-

Carbonyl Group: Susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (4-chloro-1,2-diphenylethanol) using reducing agents like sodium borohydride (NaBH₄).

-

α-Methylene Protons: These protons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can undergo various reactions, such as alkylation or aldol condensation, providing a route to more complex structures.

-

Aromatic Rings: The 4-chlorophenyl ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effects of both the chlorine and the carbonyl group. The unsubstituted phenyl ring remains reactive towards electrophiles.

Caption: Key reactivity pathways of 4-Chlorodeoxybenzoin.

Safety and Toxicology

No specific toxicological data for 4-Chlorodeoxybenzoin is available. The safety profile must be inferred from related compounds. Chlorinated aromatic compounds can be irritants and may have long-term environmental effects.[4]

-

Acute Hazards: Likely to be harmful if swallowed, causing irritation to the gastrointestinal tract.[4][9] May cause skin and serious eye irritation.[10]

-

Chronic Hazards: Long-term effects have not been studied. As with many chlorinated organic molecules, it should be handled as a substance with potential for chronic toxicity and environmental persistence.[4]

-

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[10]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[4]

Conclusion

4-Chlorodeoxybenzoin is a synthetic intermediate with significant potential due to its versatile chemical handles. While specific experimental data is sparse, its properties and reactivity can be reliably predicted based on fundamental chemical principles. Its synthesis is accessible through established methods like the Friedel-Crafts acylation. The presence of the carbonyl, enolizable methylene, and distinct aromatic rings allows for a wide range of subsequent chemical modifications. Researchers working with this compound should proceed with the predicted properties as a guide but must rely on rigorous experimental characterization to validate their findings.

References

-

PubChem. (2026). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2025). 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

PubChem. (2025). 4-Chlorobenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. [Link]

-

Chemistry LibreTexts. (2022). Physical properties of organic compounds. [Link]

-

PubMed. (1998). Subchronic/chronic toxicity of a mixture of four chlorinated dibenzo-p-dioxins in rats. II. Biochemical effects. [Link]

-

PubChem. (2025). 4-Chloro-2-((2-methylbenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (2025). 4-[(4-Chlorobenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (2025). 4-Chlorosalicylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Wikipedia. (n.d.). 4-Chlorobenzaldehyde. [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

PubMed. (1973). Toxicology of chlorinated dibenzo-p-dioxins. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Organic Chemistry Portal. (2022). Accessing Diverse Cross-Benzoin and α-Siloxy Ketone Products via Acyl Substitution Chemistry. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Table 4-2, Physical and Chemical Properties of Chlorobenzene. [Link]

-

MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[4][11]benzodiazepines. [Link]

-

PubChem. (2025). 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

-

Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. [Link]

-

PubMed. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. [Link]

-

PubMed. (2021). Systematic review on the use of activated charcoal for gastrointestinal decontamination following acute oral overdose. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Supplemental Topics [www2.chemistry.msu.edu]

- 3. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. lehigh.edu [lehigh.edu]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4'-Chloro-2-phenylacetophenone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2-phenylacetophenone, a key chemical intermediate with significant applications in organic synthesis and drug development. This document delves into the molecule's structural features, physicochemical properties, and detailed synthetic methodologies, with a particular focus on the Friedel-Crafts acylation. Furthermore, it explores the analytical techniques for its characterization, including spectroscopic methods, and discusses its emerging role as a versatile building block in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the design and synthesis of new molecular entities.

Introduction: The Strategic Importance of Aryl Ketones in Medicinal Chemistry

Aryl ketones are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceutical agents. Their inherent reactivity and structural versatility allow for their elaboration into more complex molecular architectures. Among these, 4'-Chloro-2-phenylacetophenone, also known as 4-Chlorodeoxybenzoin, has garnered considerable interest. Its unique molecular framework, featuring a halogenated aromatic ring and a reactive ketone moiety, makes it a valuable precursor for generating libraries of compounds with diverse biological activities. The presence of the chlorine atom, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing its metabolic stability and binding affinity.[1] This guide aims to provide a detailed exposition of 4'-Chloro-2-phenylacetophenone, from its fundamental properties to its practical applications, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of 4'-Chloro-2-phenylacetophenone consists of a phenyl ring and a 4-chlorophenyl ring connected by a two-carbon chain containing a carbonyl group. This arrangement of functional groups dictates its chemical reactivity and physical properties.

dot

Caption: Molecular structure of 4'-Chloro-2-phenylacetophenone.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO | [2][3] |

| Molecular Weight | 230.69 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 103-107 °C (lit.) | [2][4] |

| CAS Number | 1889-71-0 | [2][3] |

| InChI Key | DXVALSKCLLBZEB-UHFFFAOYSA-N | [2][3] |

Synthesis of 4'-Chloro-2-phenylacetophenone: A Practical Approach

The most common and efficient method for the synthesis of 4'-Chloro-2-phenylacetophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Principle: The Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl ketone. The reaction is generally regioselective, with the position of acylation on the aromatic ring being influenced by the directing effects of existing substituents.

dot

Caption: General mechanism of the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4'-Chloro-2-phenylacetophenone

Materials:

-

Chlorobenzene (Substrate)

-

Phenylacetyl chloride (Acylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

-

Dichloromethane (DCM) (Solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add phenylacetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Addition of Substrate: After the addition of the acylating agent is complete, add chlorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4'-Chloro-2-phenylacetophenone.

Analytical Characterization

The structural confirmation and purity assessment of synthesized 4'-Chloro-2-phenylacetophenone are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For 4'-Chloro-2-phenylacetophenone, the expected signals would include:

-

A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carbonyl group.

-

A set of multiplets or distinct doublets and triplets in the aromatic region corresponding to the protons on the phenyl and 4-chlorophenyl rings. The protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of 4'-Chloro-2-phenylacetophenone would show:

-

A signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm).

-

Signals for the methylene carbon.

-

Multiple signals in the aromatic region corresponding to the carbon atoms of the two phenyl rings. The carbon bearing the chlorine atom will be shifted to a characteristic chemical shift.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. Key characteristic absorption bands for 4'-Chloro-2-phenylacetophenone would include:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Absorption bands in the region of 3000-3100 cm⁻¹ due to C-H stretching of the aromatic rings.

-

A band in the region of 1000-1100 cm⁻¹ corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 4'-Chloro-2-phenylacetophenone would show:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.69 g/mol ).

-

An M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.

-

Characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the benzyl radical or the chlorobenzoyl cation.

Applications in Drug Discovery and Development

4'-Chloro-2-phenylacetophenone serves as a valuable building block for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

dot

Caption: Synthetic utility of 4'-Chloro-2-phenylacetophenone in generating bioactive molecules.

Precursor for Antimycotic Agents

A notable application of 4'-Chloro-2-phenylacetophenone is its use as a precursor in the synthesis of novel amine derivatives with potent antimycotic (antifungal) activity. A patent describes the synthesis of a series of compounds where the ketone functionality of 4'-Chloro-2-phenylacetophenone is a key reactive site for further chemical transformations to build the final antimycotic agents.

Synthesis of Chalcones and their Analogs

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4'-Chloro-2-phenylacetophenone can be utilized as a starting material to synthesize chalcone derivatives through condensation reactions with various aromatic aldehydes. The resulting chalcones can then be further modified to create libraries of compounds for biological screening.

Conclusion

4'-Chloro-2-phenylacetophenone is a versatile and valuable chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis via the robust Friedel-Crafts acylation is a practical and scalable method. The analytical techniques detailed in this guide provide a clear roadmap for its characterization and quality control. The demonstrated and potential applications of this compound, particularly as a scaffold for the synthesis of novel therapeutic agents, underscore its importance in the field of drug discovery. This technical guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize 4'-Chloro-2-phenylacetophenone in their synthetic and medicinal chemistry programs.

References

-

PubChem. 4'-Chloro-2-phenylacetophenone. [Link]

-

European Patent Office. EP1020426B9 - Amine derivatives and antimycotic agents containing them. [Link]

- Talley, J. J., et al. (1996). U.S. Patent No. 5,563,165. Washington, DC: U.S.

- Mohr, S., et al. (1997). U.S. Patent No. 5,591,767. Washington, DC: U.S.

- Bunnell, C. A., et al. (1997). U.S. Patent No. 5,631,250. Washington, DC: U.S.

- EP 1 020 426 B9 - Amine derivatives and antimycotic agents containing them.

- Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

BMRB. 4-Chlorobenzoic Acid. [Link]

- Zhang, X., Liu, L., & Li, C. (2016). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances, 6(30), 25339-25345.

-

Mass Spectrometry Blog. Understanding Mass Spectra. [Link]

- S. J. Nasela, et al. (2020). Pencegahan Penyakit Diabetes Melitus (DM) Tipe 2. Penerbit NEM.

- Murtiningsih, M. K., Pandelaki, K., & Sedli, B. P. (2021). Gaya Hidup sebagai Faktor Risiko Diabetes Melitus Tipe 2. e-CliniC, 9(2), 328-333.

- Patel, P., & Macerollo, A. (2010). Diabetes mellitus: Diagnosis and screening. American family physician, 81(7), 863–870.

- Nathan, D. M. (2015).

- Calvino, V., Picallo, M., López-Peinado, A. J., Martín-Aranda, R. M., & Durán-Valle, C. J. (2006). Ultrasound accelerated Claisen–Schmidt condensation: a green route to chalcones. Applied surface science, 252(17), 6071-6074.

- Ahmad, M. R., Girija Sastry, V., Bano, N., & Anwar, S. (2016). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry, 9, S931-S935.

- Wang, H., & Zeng, J. (2009). Iodine-catalyzed efficient synthesis of chalcones by grinding under solvent-free conditions. Canadian Journal of Chemistry, 87(9), 1209-1212.

-

Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes: (R)-1-(4-Chlorophenyl)-1-m-tolylethanol. [Link]

-

Eureka | Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

- Google Patents.

-

M. D. P. I. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Benzyl 4-chlorophenyl ketone via Friedel-Crafts Acylation

<_>

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl 4-chlorophenyl ketone, a valuable intermediate in pharmaceutical and materials science research. The primary focus of this document is the strategic application of the Friedel-Crafts acylation, a robust and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested experimental protocols, and address common challenges and optimization strategies. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.

Introduction: The Significance of Benzyl 4-chlorophenyl ketone

Benzyl 4-chlorophenyl ketone, also known as 4-chlorodeoxybenzoin, is a key structural motif found in a variety of biologically active molecules.[1][2] Its unique combination of a diaryl ketone core with a flexible benzyl group makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. The targeted synthesis of this compound is therefore of considerable interest to the scientific community.

The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, stands out as a primary method for the synthesis of aryl ketones.[3][4][5] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6][7] Key advantages of this method include its high efficiency, broad substrate scope, and the prevention of poly-acylation, a common side reaction in the analogous Friedel-Crafts alkylation.[8]

This guide will specifically explore the synthesis of benzyl 4-chlorophenyl ketone through the Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.

Reaction Mechanism: A Step-by-Step Exploration

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[3][9] The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (phenylacetyl chloride) by coordinating to the halogen atom.[6][10] This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a resonance-stabilized acylium ion.[10]

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[9][11] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group.[6] This step regenerates the aromaticity of the ring and releases the final product, benzyl 4-chlorophenyl ketone, along with regenerating the Lewis acid catalyst and forming HCl.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of benzyl 4-chlorophenyl ketone via Friedel-Crafts acylation.

Materials and Equipment

| Reagent/Equipment | Specifications | Supplier |

| Phenylacetyl chloride | ≥98% | Major Chemical Supplier |

| Chlorobenzene | Anhydrous, ≥99% | Major Chemical Supplier |

| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99% | Major Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier |

| Hydrochloric acid (HCl) | Concentrated (37%) | Major Chemical Supplier |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | In-house preparation |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Major Chemical Supplier |

| Hexane | ACS grade | Major Chemical Supplier |

| Ethyl acetate | ACS grade | Major Chemical Supplier |

| Round-bottom flask | 250 mL, three-neck | Standard laboratory supplier |

| Addition funnel | 125 mL | Standard laboratory supplier |

| Reflux condenser | Standard laboratory supplier | |

| Magnetic stirrer with stir bar | Standard laboratory supplier | |

| Ice bath | In-house preparation | |

| Separatory funnel | 500 mL | Standard laboratory supplier |

| Rotary evaporator | Standard laboratory supplier |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser.[8] Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[12] The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.08 equivalents).[13] Carefully add anhydrous chlorobenzene (4.9 equivalents), which serves as both the reactant and the solvent.[13] Stir the mixture to form a suspension.

-

Reagent Addition: In the addition funnel, place phenylacetyl chloride (1.0 equivalent).[13]

-

Initiation of Reaction: Begin adding the phenylacetyl chloride dropwise to the stirred suspension of aluminum chloride in chlorobenzene. The addition should be done portionwise over approximately 10 minutes.[13] An exothermic reaction will occur, and the mixture will warm to around 55°C, accompanied by the evolution of HCl gas.[13]

-

Reaction Progression: After the initial addition, continue stirring the reaction mixture at approximately 50°C for an additional 30 minutes to ensure the reaction goes to completion.[13]

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approximately 500 g) and concentrated hydrochloric acid (110 mL).[13][14] This step quenches the reaction and dissolves the aluminum salts.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (which will be the lower layer).[13] Extract the aqueous layer with dichloromethane to recover any remaining product.[14] Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[14] Dry the organic layer over anhydrous sodium sulfate.[14]

-

Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator.[12] The resulting crude solid can be purified by recrystallization from hexane to yield the final product, benzyl 4-chlorophenyl ketone.[13]

Key Reaction Parameters and Optimization

| Parameter | Recommended Condition | Rationale and Impact on Yield/Purity |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is required to effectively generate the acylium ion.[15] The use of anhydrous catalyst is critical as moisture will deactivate it.[12] |

| Solvent | Chlorobenzene (in excess) | Serves as both a reactant and a solvent, driving the reaction forward. |

| Temperature | 50-55°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[13] |

| Reaction Time | ~40 minutes | Sufficient time for the reaction to reach completion. Prolonged reaction times could lead to side product formation.[11] |

| Quenching | Ice/HCl mixture | Effectively stops the reaction and helps to break up the aluminum chloride-ketone complex, facilitating product isolation.[14] |

Potential Side Reactions and Troubleshooting

While Friedel-Crafts acylation is generally a reliable reaction, certain side reactions can occur, impacting the yield and purity of the desired product.

-

Deactivation of the Aromatic Ring: The product, an aryl ketone, is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[15] This is a significant advantage as it prevents polyacylation.[7]

-

Substrate Limitations: The aromatic compound cannot be significantly less reactive than a mono-halobenzene for the reaction to proceed efficiently.[3]

-

Incompatible Functional Groups: Aryl amines are not suitable substrates as they form unreactive complexes with the Lewis acid catalyst.[3]

Caption: Factors Inhibiting Friedel-Crafts Acylation.

Characterization of Benzyl 4-chlorophenyl ketone

The identity and purity of the synthesized benzyl 4-chlorophenyl ketone can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and chlorophenyl rings, as well as a singlet for the methylene protons.[16]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the methylene carbon.[16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹.[16]

-

Melting Point: The purified product should have a sharp melting point. Literature values for the melting point of (4-chlorophenyl)(p-tolyl)methanone, a similar compound, are in the range of 219-221 °C.[16] The melting point for benzyl 4-chlorophenyl ketone is reported to be in the range of 85-90 °C.[13]

Conclusion

The Friedel-Crafts acylation is a powerful and reliable method for the synthesis of benzyl 4-chlorophenyl ketone. By carefully controlling reaction conditions, particularly the exclusion of moisture, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this important synthetic transformation, paving the way for further exploration of the biological and material properties of this versatile ketone.

References

- An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride - Benchchem. (n.d.).

- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance - Benchchem. (n.d.).

- 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).

- Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (n.d.).

- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).

- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols - Benchchem. (n.d.).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).

- Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.).

- Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride - Benchchem. (n.d.).

- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. (n.d.).

- A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides | Journal of Chemical Education - ACS Publications. (2013, February 19).

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. (n.d.).

- Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone - Google Patents. (n.d.).

- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).

- Benzyl 4-Chlorophenyl Ketone | CymitQuimica. (n.d.).

- Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem. (n.d.).

- Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole - ResearchGate. (n.d.).

- (4-chlorophenyl)(phenyl)methanone - 134-85-0, C13H9ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. (n.d.).

- friedel-crafts reactions of benzene and methylbenzene - Chemguide. (n.d.).

- can anyone please tell me if toluene undergoes a friedel-crafts acylation? and if it does, is it any different from a friedel-crafts acylation with phenol? : r/chemhelp - Reddit. (2020, February 23).

- Friedel-Crafts acylation (video) - Khan Academy. (n.d.).

- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).

- Benzyl 4-Chlorophenyl Ketone 1889-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22).

- (4-Chlorophenyl)(p-tolyl)methanone - CymitQuimica. (n.d.).

- Benzyl 4-Chlorophenyl Ketone 1889-71-0 - TCI Chemicals. (n.d.).

- Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation - YouTube. (2020, March 4).

- Preparation of 4-chlorophenyl benzyl ketone - PrepChem.com. (n.d.).

- Benzyl 4-chlorophenyl ketone, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives - MDPI. (n.d.).

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (n.d.).

- Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. (2023, January 14).

- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.).

- Benzyl 4-chlorophenyl ketone, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

Sources

- 1. Benzyl 4-Chlorophenyl Ketone | CymitQuimica [cymitquimica.com]

- 2. Benzyl 4-chlorophenyl ketone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic Profile of Benzyl 4-chlorophenyl ketone: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 4-chlorophenyl ketone (also known as 4-Chlorodeoxybenzoin), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures to offer a robust analytical framework.

Introduction

Benzyl 4-chlorophenyl ketone (CAS No: 1889-71-0, Molecular Formula: C₁₄H₁₁ClO, Molecular Weight: 230.69 g/mol ) is a diaryl ketone with significant applications in synthetic chemistry.[1][2] Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide delves into the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing both the foundational knowledge and the practical interpretation necessary for laboratory applications.

Molecular Structure

The structure of Benzyl 4-chlorophenyl ketone consists of a benzoyl group attached to a methylene bridge, which is in turn bonded to a 4-chlorophenyl group. This arrangement gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of Benzyl 4-chlorophenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzyl 4-chlorophenyl ketone, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of Benzyl 4-chlorophenyl ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum of Benzyl 4-chlorophenyl ketone is expected to show distinct signals for the aromatic protons and the methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Protons ortho to the carbonyl on the 4-chlorophenyl ring |

| ~7.45 | Doublet | 2H | Protons meta to the carbonyl on the 4-chlorophenyl ring |

| ~7.20-7.35 | Multiplet | 5H | Protons of the benzyl ring |

| ~4.25 | Singlet | 2H | Methylene protons (-CH₂-) |

Interpretation:

-

The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-coupling. The electron-withdrawing effect of the carbonyl group deshields the ortho protons, causing them to resonate at a lower field (~7.90 ppm) compared to the meta protons (~7.45 ppm).

-

The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet in the range of 7.20-7.35 ppm.

-

The most characteristic signal is the singlet at approximately 4.25 ppm, corresponding to the two methylene protons. This singlet is indicative of the -CO-CH₂-Ph moiety.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on predicted data and analysis of similar structures, the following chemical shifts are expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Carbonyl carbon (C=O) |

| ~139.5 | Quaternary carbon of the 4-chlorophenyl ring attached to chlorine |

| ~135.0 | Quaternary carbon of the benzyl ring attached to the methylene group |

| ~134.5 | Quaternary carbon of the 4-chlorophenyl ring attached to the carbonyl group |

| ~130.0 | CH carbons ortho to the carbonyl on the 4-chlorophenyl ring |

| ~129.5 | CH carbons of the benzyl ring |

| ~129.0 | CH carbons meta to the carbonyl on the 4-chlorophenyl ring |

| ~127.0 | CH carbon para to the methylene group on the benzyl ring |

| ~45.5 | Methylene carbon (-CH₂-) |

Interpretation:

-

The carbonyl carbon is the most downfield signal, expected around 196.5 ppm.

-

The aromatic region will show several signals for the two different phenyl rings. The carbon bearing the chlorine atom is significantly deshielded.

-

The methylene carbon will appear as an upfield signal at approximately 45.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1590, ~1490 | Medium-Strong | Aromatic C=C ring stretch |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

| ~740, ~700 | Strong | C-H out-of-plane bend (monosubstituted ring) |

Interpretation:

-

The most prominent peak will be the strong absorption around 1685 cm⁻¹, which is characteristic of a conjugated ketone carbonyl stretch.

-

The presence of both monosubstituted and para-disubstituted aromatic rings is confirmed by the C-H out-of-plane bending vibrations in the fingerprint region.

-

The C-Cl stretch is expected around 1090 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data and Interpretation

| m/z | Proposed Fragment |

| 230/232 | [M]⁺ (Molecular ion) |

| 139/141 | [Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation) |

| 111/113 | [Cl-C₆H₄]⁺ (4-chlorophenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 230, with an isotopic peak [M+2]⁺ at m/z 232 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

-

The major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the stable 4-chlorobenzoyl cation (m/z 139/141) and the benzyl radical.

-

Another significant fragmentation is the formation of the tropylium ion (m/z 91) from the benzyl portion of the molecule.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for Benzyl 4-chlorophenyl ketone. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The key identifying features are the singlet for the methylene protons in the ¹H NMR, the carbonyl signal in the ¹³C NMR, the strong carbonyl absorption in the IR spectrum, and the characteristic molecular ion and fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for scientists working with this compound, ensuring confidence in its structural identity and purity.

References

- PrepChem. (n.d.). Preparation of 4-chlorophenyl benzyl ketone.

-

MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Benzyl 4-chlorophenyl ketone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl 4-chlorophenyl ketone, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive assessments in a range of organic solvents, and furnishes a detailed, field-proven experimental protocol for precise solubility determination. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in Chemical Applications

Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] For a compound like benzyl 4-chlorophenyl ketone, understanding its solubility profile is paramount for its application in organic synthesis and pharmaceutical research. Inadequate solubility can lead to poor yields in reactions, challenges in purification, and low bioavailability in drug formulations.

Benzyl 4-chlorophenyl ketone (CAS No: 1889-71-0), also known as 4'-chloro-2-phenylacetophenone, is a crystalline solid with a molecular formula of C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol .[2][3] Its structure, featuring a polar ketone group and two aromatic rings (one substituted with a chlorine atom), results in a molecule of moderate polarity. This structural composition is the primary determinant of its solubility behavior in various organic solvents. This guide will explore this behavior in detail, providing both theoretical grounding and practical methodologies for its assessment.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "similia similibus solvuntur," or "like dissolves like," is the cornerstone of solubility prediction.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[4]

For benzyl 4-chlorophenyl ketone, the key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant dipole moment in the molecule, allowing for strong interactions with other polar solvent molecules.

-

London Dispersion Forces: The two aromatic rings contribute to van der Waals forces, which are the primary interactions with nonpolar solvents.

-

π-π Stacking: The aromatic rings can interact with other aromatic systems, including aromatic solvents.

The presence of the chlorine atom on one of the phenyl rings further influences the molecule's polarity and its interactions with solvents.

Solvent Polarity and its Impact

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. While benzyl 4-chlorophenyl ketone cannot donate a hydrogen bond, the lone pairs on its carbonyl oxygen can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are effective at dissolving polar solutes through dipole-dipole interactions. Given the strong dipole of the ketone group, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and interact primarily through London dispersion forces. The large nonpolar surface area of the two aromatic rings in benzyl 4-chlorophenyl ketone suggests a degree of solubility in these solvents, particularly in aromatic solvents like toluene where π-π stacking can occur.

Qualitative and Predicted Solubility of Benzyl 4-chlorophenyl ketone

The following table summarizes the predicted solubility of benzyl 4-chlorophenyl ketone in a selection of common organic solvents, categorized by solvent class. This table is intended as a guide for solvent selection in experimental work.

| Solvent Class | Solvent | Predicted Solubility | Primary Intermolecular Interactions |

| Alcohols (Polar, Protic) | Methanol | High | Dipole-dipole, Hydrogen bonding (acceptor) |

| Ethanol | High | Dipole-dipole, Hydrogen bonding (acceptor) | |

| Ketones (Polar, Aprotic) | Acetone | High | Dipole-dipole |

| Esters (Polar, Aprotic) | Ethyl Acetate | High | Dipole-dipole |

| Halogenated (Polar, Aprotic) | Dichloromethane | Moderate to High | Dipole-dipole |

| Ethers (Moderately Polar) | Diethyl Ether | Moderate | Dipole-dipole, London dispersion forces |

| Tetrahydrofuran (THF) | Moderate to High | Dipole-dipole | |

| Aromatic Hydrocarbons (Nonpolar) | Toluene | Moderate | London dispersion forces, π-π stacking |

| Aliphatic Hydrocarbons (Nonpolar) | Hexane | Low | London dispersion forces |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a solid in a liquid.[5][6] This method involves agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the solute in the saturated solution.

Materials and Equipment

-

Benzyl 4-chlorophenyl ketone (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of benzyl 4-chlorophenyl ketone into a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of benzyl 4-chlorophenyl ketone.

-

Prepare a calibration curve using standard solutions of benzyl 4-chlorophenyl ketone of known concentrations to ensure accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the solubility of benzyl 4-chlorophenyl ketone in the solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

-

Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound.

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately known temperature during equilibration is critical.

-

Time to Equilibrium: Insufficient equilibration time will lead to an underestimation of the solubility.

-

Solid Phase Characterization: It is good practice to analyze the solid phase remaining after equilibration (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred.

-

pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that for ionizable compounds in aqueous media, pH is a critical determinant of solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of benzyl 4-chlorophenyl ketone in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed predictions about its solubility in various solvent systems. While specific quantitative data is sparse in the literature, the provided qualitative predictions and, most importantly, the detailed experimental protocol for the shake-flask method, empower scientists to generate reliable and accurate solubility data tailored to their specific needs. Such data is invaluable for the rational design and optimization of chemical processes, from laboratory-scale synthesis to industrial production and pharmaceutical formulation.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

LibreTexts. (2021, March 6). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Nadia Korovina. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Starting Materials for S-G-L-T-2 Inhibitor Synthesis

<Technical Guide >

Executive Summary